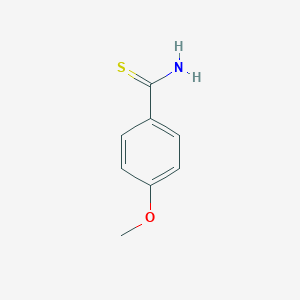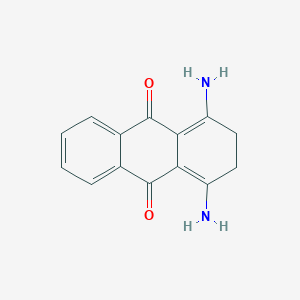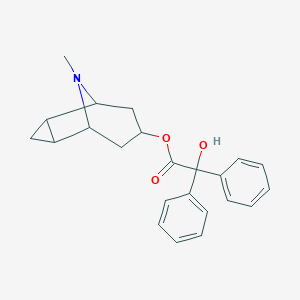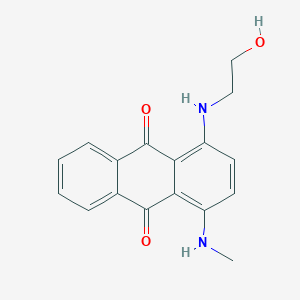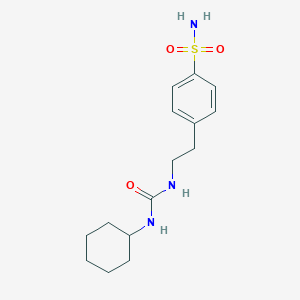
1,5-Bis(4-amidinophenoxy)-2-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(4-amidinophenoxy)-2-pentanol is a synthetic compound known for its significant biological activity. It belongs to the amidinophenol family and has been widely studied for its potential therapeutic applications, particularly in the treatment of parasitic infections such as Human African trypanosomiasis and leishmaniasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-amidinophenoxy)-2-pentanol involves multiple steps. The initial step typically includes the formation of the amidinophenoxy groups, followed by their attachment to a pentane backbone. The hydroxyl group is then introduced at the 2-position of the pentane chain. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
1,5-Bis(4-amidinophenoxy)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amidine groups can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
1,5-Bis(4-amidinophenoxy)-2-pentanol has been extensively studied for its applications in various fields:
作用機序
The mechanism of action of 1,5-Bis(4-amidinophenoxy)-2-pentanol involves its interaction with DNA. The compound binds to the minor groove of DNA, disrupting the replication and transcription processes. This binding affinity is crucial for its antiparasitic activity, as it interferes with the DNA of the parasites, leading to their death .
類似化合物との比較
Similar Compounds
Pentamidine: 1,5-Bis(4-amidinophenoxy)pentane, used for treating Pneumocystis pneumonia and other parasitic infections.
Butamidine: 1,4-Bis(4-amidinophenoxy)butane, an analogue of pentamidine with similar biological activity.
Uniqueness
1,5-Bis(4-amidinophenoxy)-2-pentanol stands out due to its hydroxyl group at the 2-position, which enhances its solubility and potentially its biological activity. This structural modification may contribute to its unique interaction with DNA and its effectiveness as an antiparasitic agent .
特性
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIRIZROMSNPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
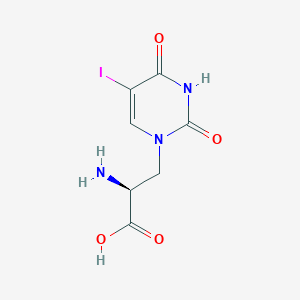
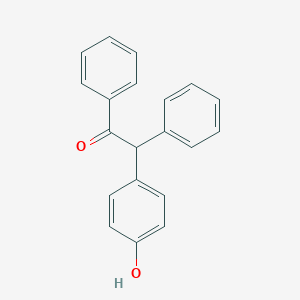
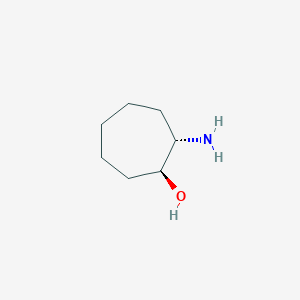
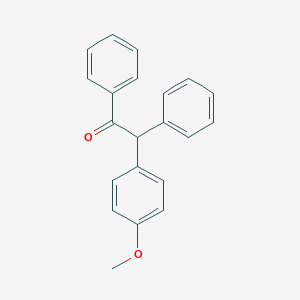

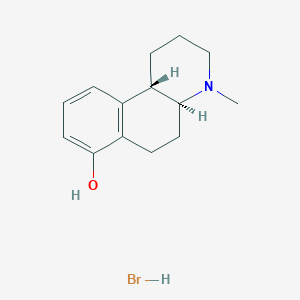
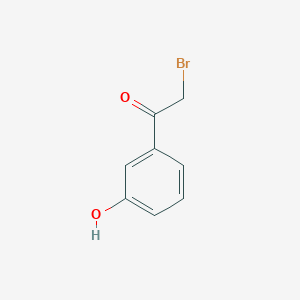
![6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-](/img/structure/B133989.png)

